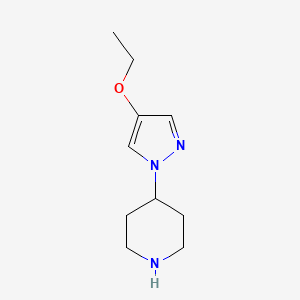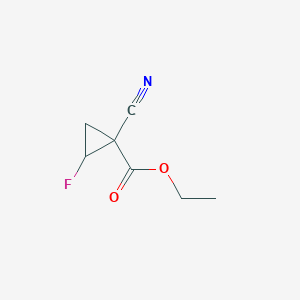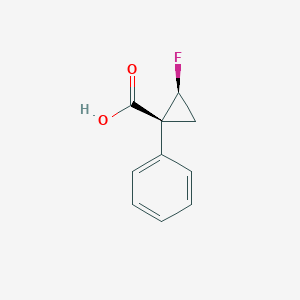![molecular formula C13H21NO4S B1409046 tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide CAS No. 1858251-93-0](/img/structure/B1409046.png)
tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide
Overview
Description
“tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide” is a chemical compound with the molecular formula C13H21NO4S. It has a molecular weight of 287.38 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains a spirocyclic system, which is a series of interconnected rings. The “2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide” part of the name indicates that the compound contains sulfur (thia), nitrogen (aza), and oxygen atoms (dioxide), along with carbon and hydrogen .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 458.1±45.0 °C, and its predicted density is 1.25±0.1 g/cm3. The predicted pKa value is -0.82±0.20 .Scientific Research Applications
Decomposition and Environmental Remediation
Studies have explored the decomposition of tert-butyl-related compounds, such as Methyl tert-butyl ether (MTBE), highlighting their environmental impact and remediation strategies. For example, research on the decomposition of MTBE using cold plasma reactors demonstrates the feasibility of using radio frequency (RF) plasma reactors for environmental remediation of air toxics, including the conversion of MTBE into less harmful substances like CH4, C2H4, and C2H2, suggesting potential applications in pollution control and environmental protection (Hsieh et al., 2011).
Synthetic Applications and Material Science
The synthesis and applications of tert-butyl-related compounds in material sciences have been extensively reviewed. For instance, the review on synthetic phenolic antioxidants discusses the widespread use of tert-butyl-related compounds in various industries to retard oxidative reactions and enhance product shelf life, indicating their significance in material science and industrial applications (Liu & Mabury, 2020).
Biodegradation and Fate in Environmental Systems
The microbial degradation of tert-butyl-related compounds, such as MTBE and tert-butyl alcohol (TBA), in subsurface environments has been reviewed, emphasizing their biodegradability under various conditions and the importance of understanding their fate for environmental risk assessment and remediation strategies (Schmidt et al., 2004).
Advanced Therapeutic Applications
Research into the applications of tert-butyl-related compounds in medicine, such as the prospects and applications of titanium dioxide nanoparticles, which are not directly tert-butyl compounds but share relevance in the context of advanced material applications in medical therapies, suggests potential research directions in nano-medicine and therapeutic technologies (Ziental et al., 2020).
properties
IUPAC Name |
tert-butyl 2,2-dioxo-2λ6-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-12(2,3)18-11(15)14-7-4-13(5-8-14)6-9-19(16,17)10-13/h6,9H,4-5,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNMDGPXZLMTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CS(=O)(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B1408972.png)



![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)



![N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B1408984.png)
